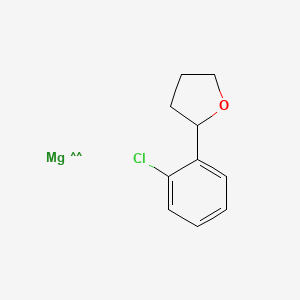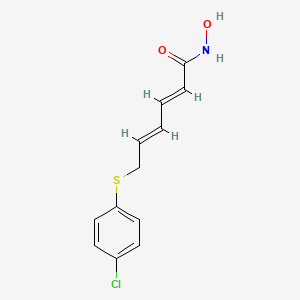
1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone typically involves the reaction of methylene chloride with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH2Cl2+2SO3→C2H4O6S2
The reaction is usually conducted at low temperatures to prevent decomposition and to maximize yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone involves its interaction with molecular targets such as enzymes and proteins. The sulfonate groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,2,4-Dioxadithiane-2,2,4,4-tetraoxide: This compound has a similar structure but lacks the additional sulfonate group present in 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone.
Methylene bis(thioglycolate): Another sulfur-containing compound with different functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of sulfonate groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
659737-87-8 |
|---|---|
Formule moléculaire |
C2H2O7S2 |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2,2,4,4-tetraoxo-1,5,2,4-dioxadithian-6-one |
InChI |
InChI=1S/C2H2O7S2/c3-2-8-10(4,5)1-11(6,7)9-2/h1H2 |
Clé InChI |
WVHCNXWBNKBBAP-UHFFFAOYSA-N |
SMILES canonique |
C1S(=O)(=O)OC(=O)OS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


